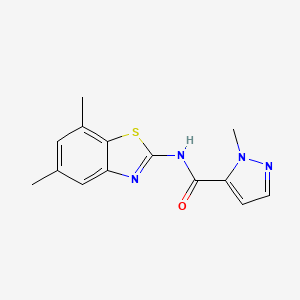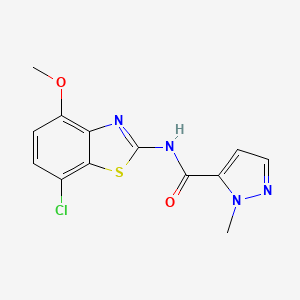![molecular formula C18H24N4O4S B6530301 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1019097-28-9](/img/structure/B6530301.png)
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide, also known as N-Morpholine-4-sulfonylbenzamide (NMBS), is a novel, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. NMBS has been shown to inhibit DHODH activity in vitro and in vivo, as well as to inhibit the growth of cancer cells in culture.
科学研究应用
NMBS has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. In vitro studies have demonstrated that NMBS is a potent inhibitor of DHODH activity, which is involved in the de novo biosynthesis of pyrimidines. In addition, NMBS has been shown to inhibit the growth of cancer cells in culture. NMBS has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
作用机制
NMBS is thought to exert its inhibitory effects on DHODH and COX-2 by binding to the active sites of these enzymes. This binding inhibits the enzymes’ ability to catalyze the conversion of their respective substrates into products. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
NMBS has been shown to inhibit the activity of DHODH and COX-2 in vitro and in vivo. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation. In addition, NMBS has been shown to reduce the production of inflammatory mediators such as prostaglandins.
实验室实验的优点和局限性
NMBS is a novel, small molecule inhibitor of DHODH and COX-2, making it a promising target for the development of therapeutic agents. NMBS is relatively easy to synthesize and can be purified using simple chromatographic techniques. However, due to its small size, NMBS is not as potent as some other inhibitors of DHODH and COX-2.
未来方向
Despite its small size, NMBS has been shown to be a potent inhibitor of DHODH and COX-2 in vitro and in vivo. Future studies should focus on further optimizing NMBS as an inhibitor of these enzymes. Additionally, further research should be conducted to explore the potential therapeutic applications of NMBS, such as its use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. Additionally, NMBS should be further studied for its potential as a drug delivery system. Finally, NMBS should be further studied for its potential interactions with other molecules and its effects on other biochemical pathways.
合成方法
NMBS can be synthesized using a three-step procedure. In the first step, morpholine-4-sulfonyl chloride is reacted with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl chloride to form N-morpholine-4-sulfonylbenzamide. In the second step, the reaction mixture is heated to 80°C and stirred for 2 hours to complete the reaction. In the final step, the product is purified by column chromatography.
属性
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13(2)22-17(12-14(3)20-22)19-18(23)15-4-6-16(7-5-15)27(24,25)21-8-10-26-11-9-21/h4-7,12-13H,8-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMUBYLHYVNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)

![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)


![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)